Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its conformational rigidity, which can enhance the binding affinity and selectivity of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride typically involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The key steps include:
Catalytic [1+2]-cycloaddition: Ethyl 2-diazo-2-nitroacetate is added to the double bond of the unsaturated nitrile.
Chemoselective reduction: The nitro and cyano groups are selectively reduced.
Hydrolysis: The ester moiety is hydrolyzed to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure restricts conformational flexibility, allowing for a more precise alignment of pharmacophoric groups, which enhances binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts conformational rigidity. This rigidity can enhance the pharmacological properties of the compound, making it a valuable tool in drug design and development.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-aminospiro[2.3]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-6(10)8(9)5-7(8)3-2-4-7;/h2-5,9H2,1H3;1H |
InChI Key |
GUWYCNZBVLGLSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC12CCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.